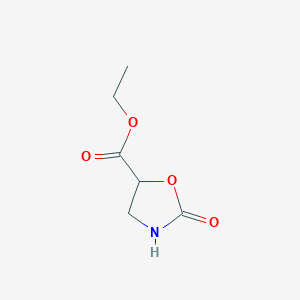
Ethyl 2-oxooxazolidine-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-oxooxazolidine-5-carboxylate is a heterocyclic compound that belongs to the oxazolidine family. It features a five-membered ring containing both nitrogen and oxygen atoms. This compound is of significant interest due to its diverse applications in pharmaceuticals, organic synthesis, and material science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl 2-oxooxazolidine-5-carboxylate can be synthesized through various methods. One common approach involves the reaction of 1,2-amino alcohols with carboxylic acids or their derivatives under acidic or basic conditions . Another method includes the cyclization of amino alcohols with carbonyl compounds . These reactions typically require catalysts such as transition metals or acids to proceed efficiently.
Industrial Production Methods
In an industrial setting, the production of this compound often involves large-scale batch or continuous processes. These methods utilize optimized reaction conditions to maximize yield and purity while minimizing by-products and waste .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-oxooxazolidine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxazolidinones.
Reduction: Reduction reactions can convert it into different oxazolidine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the ethyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions often involve controlled temperatures and pH levels to ensure selective and efficient transformations .
Major Products
The major products formed from these reactions include various oxazolidinone and oxazolidine derivatives, which are valuable intermediates in pharmaceutical and chemical industries .
Aplicaciones Científicas De Investigación
Ethyl 2-oxooxazolidine-5-carboxylate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of ethyl 2-oxooxazolidine-5-carboxylate involves its interaction with specific molecular targets. In biological systems, it can inhibit enzyme activity by binding to active sites or altering enzyme conformation. This interaction disrupts normal cellular processes, leading to therapeutic effects . The compound’s ability to form hydrogen bonds and interact with amino acid residues is crucial for its activity .
Comparación Con Compuestos Similares
Ethyl 2-oxooxazolidine-5-carboxylate can be compared with other similar compounds such as:
Oxazolidinones: These compounds share a similar ring structure but differ in their substituents and biological activities.
Thiazolidines: These compounds have a sulfur atom in place of oxygen, leading to distinct chemical properties and uses.
This compound stands out due to its unique combination of stability, reactivity, and versatility in various applications .
Propiedades
Fórmula molecular |
C6H9NO4 |
|---|---|
Peso molecular |
159.14 g/mol |
Nombre IUPAC |
ethyl 2-oxo-1,3-oxazolidine-5-carboxylate |
InChI |
InChI=1S/C6H9NO4/c1-2-10-5(8)4-3-7-6(9)11-4/h4H,2-3H2,1H3,(H,7,9) |
Clave InChI |
VKMMOZUXTBCBAS-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1CNC(=O)O1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



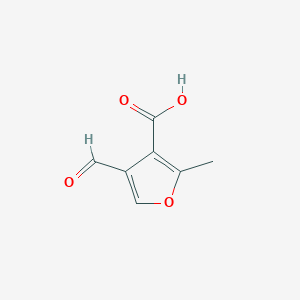
![Spiro[1,3,3a,5-tetrahydropyrazolo[5,1-b][1,3]oxazine-2,1'-cyclopropane]-5-carboxylic acid](/img/structure/B12868498.png)
![4-(Difluoromethoxy)benzo[d]oxazole-2-carboxamide](/img/structure/B12868506.png)
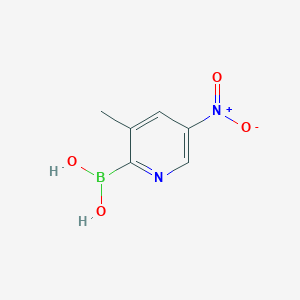
![[4-(2-Thienyl)phenyl]acetonitrile](/img/structure/B12868521.png)
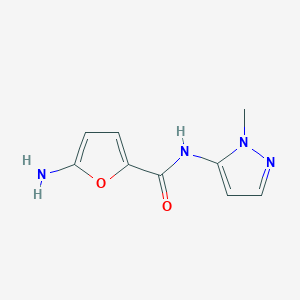
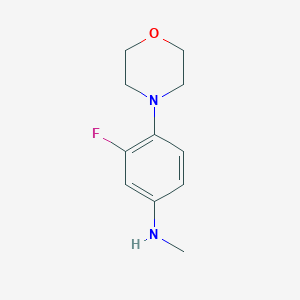
![2-(Difluoromethoxy)benzo[d]oxazole-4-sulfonamide](/img/structure/B12868531.png)
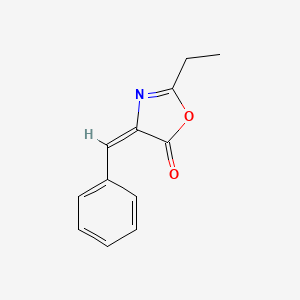
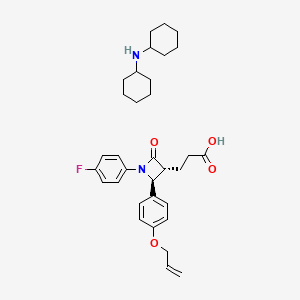
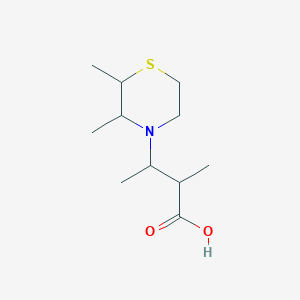
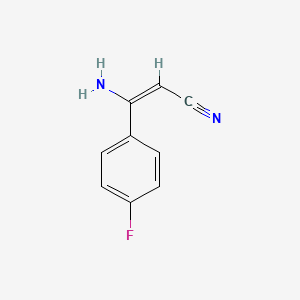
![2-Aminobenzo[d]oxazole-7-thiol](/img/structure/B12868561.png)
